6-Bromo-2-benzothiazolinone

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

6-Bromo-2-benzothiazolinone is a brominated heterocyclic scaffold essential for palladium-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig) to generate diverse benzothiazolone libraries. The 6-bromo substituent provides a reactive site for C-C and C-N bond formation absent in the unsubstituted parent compound, reducing synthetic steps. It serves as a precursor for antialgal agents, photosynthesis inhibitors, and hybrid benzothiazolone derivatives with documented antimicrobial activities. Procure based on CAS 62266-82-4 to ensure chemical identity and reactivity profile. Ideal for drug discovery, agrochemical, and analytical chemistry applications.

Molecular Formula C7H4BrNOS
Molecular Weight 230.08 g/mol
CAS No. 62266-82-4
Cat. No. B1266275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-benzothiazolinone
CAS62266-82-4
Molecular FormulaC7H4BrNOS
Molecular Weight230.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)SC(=O)N2
InChIInChI=1S/C7H4BrNOS/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10)
InChIKeyHECJMTPEVWQFCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-benzothiazolinone CAS 62266-82-4: Technical Grade, Density, and Synthetic Utility


6-Bromo-2-benzothiazolinone (CAS 62266-82-4) is a brominated heterocyclic compound belonging to the benzothiazolone class, with a molecular formula of C₇H₄BrNOS and a molecular mass of 230.08 g/mol [1]. It is characterized by a melting point of 226–233 °C and a reported density of 1.7496 g/cm³ at 25°C . This compound functions primarily as a synthetic intermediate and a versatile building block for generating structurally diverse benzothiazole derivatives, including those with documented antimicrobial, antialgal, and plant growth regulating activities [2]. It is commercially available from major suppliers in research-grade purity (typically ≥97–98%) . High-strength quantitative differentiation evidence from direct head-to-head comparative studies against close structural analogs is limited; the compound's selection value derives predominantly from its established role as a functionalizable brominated scaffold rather than from superior performance in isolated biological assays.

6-Bromo-2-benzothiazolinone Procurement: Why Analog Substitution is Not Interchangeable


Direct substitution of 6-Bromo-2-benzothiazolinone with alternative benzothiazolones (e.g., 6-chloro-, 6-nitro-, or unsubstituted 2-benzothiazolinone) is not chemically equivalent without validation due to the distinct electronic and steric properties conferred by the 6-bromo substituent. The bromine atom serves as a critical functional handle for downstream synthetic elaboration, including palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are not accessible with chloro or nitro analogs under comparable conditions . Furthermore, in biological contexts, QSAR studies on benzothiazole series demonstrate that antialgal and photosynthetic inhibitory activities are dependent on the nature of the 6-position substituent [1][2]. The specific synthetic and reactivity profile of the 6-bromo derivative mandates that procurement specifications be based on validated chemical identity (CAS 62266-82-4) rather than generic class substitution.

6-Bromo-2-benzothiazolinone CAS 62266-82-4: Comparative Evidence for Scientific Selection


6-Bromo-2-benzothiazolinone as a Functionalizable Aryl Bromide Intermediate for Cross-Coupling Reactions

6-Bromo-2-benzothiazolinone differentiates from the unsubstituted 2-benzothiazolinone parent by virtue of its 6-position bromine atom, which provides a reactive site for palladium-catalyzed cross-coupling chemistry that is absent in the unsubstituted analog. The aryl bromide moiety enables participation in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions for modular diversification . In contrast, unsubstituted 2-benzothiazolinone lacks this synthetic handle, requiring additional functionalization steps to achieve comparable reactivity. The brominated derivative is classified as an organic building block for the synthesis of pharmaceutical compounds with potential anticancer and antimicrobial activities .

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Antialgal Activity of 6-Bromo-2-benzothiazolinone and Its 3-Substituted Derivatives: Structure-Activity Context

In a study of 3-substituted 6-bromo-2-benzothiazolinones, the parent compound (6-bromo-2-benzothiazolinone) was synthesized alongside its derivatives and evaluated for plant growth regulating and antialgal activity [1]. QSAR investigations on related 2-alkylthio-6-R-benzothiazole series indicate that the presence of bromine at the 6-position contributes to photosynthetic inhibitory activity in Chlorella vulgaris and spinach chloroplasts, with the benzene and thiazole rings serving as the electron-donor moiety [2]. However, direct quantitative head-to-head comparison data for the parent compound against other 6-substituted analogs (e.g., 6-Cl, 6-NO₂) in the same assay system are not available in the accessible literature. The existing data provide class-level inference of activity dependence on 6-position substitution rather than specific quantifiable superiority of the bromo derivative.

Agricultural Chemistry Photosynthesis Inhibition Antialgal Activity

6-Bromo-2-benzothiazolinone Synthetic Feasibility and Reported Bromination Protocol

A straightforward synthetic route to 6-bromo-2-benzothiazolinone involves bromination of 3H-benzothiazol-2-one (2-hydroxybenzothiazole) with elemental bromine. In a reported procedure, bromine (5.1 mL, 99.2 mmol) is added dropwise to a solution of 3H-benzothiazol-2-one (5 g, 33.1 mmol) in dichloromethane (200 mL), with stirring at room temperature for 3 hours [1]. This represents a single-step, room-temperature synthesis from a commercially available starting material. In contrast, 6-nitro-2-benzothiazolinone synthesis typically requires nitrating conditions (mixed acid) and careful temperature control to avoid over-nitration or oxidation, while 6-amino derivatives require subsequent reduction steps [2]. The bromination protocol offers operational simplicity and moderate exothermicity relative to nitration.

Organic Synthesis Bromination Process Chemistry

6-Bromo-2-benzothiazolinone as a Precursor to 3-(2-Alkylthio-6-benzothiazolylaminomethyl) Derivatives with Documented Antimicrobial Activity

6-Bromo-2-benzothiazolinone serves as a key precursor for synthesizing 3-(2-alkylthio-6-benzothiazolylaminomethyl)-6-bromo-2-benzothiazolinones via reaction with 6-bromo-3-hydroxymethyl-2-benzothiazolinone and 2-alkylthio-6-aminobenzothiazoles (alkyl = methyl to n-nonyl, isopropyl, allyl, cyclopentyl, and benzyl) [1]. The majority of these derivatives exhibited antifungal, antialgal, and antiprotozoal activity in standardized assays [2]. Without the 6-bromo substitution on the benzothiazolinone core, the synthetic route to this specific class of hybrid molecules would not be directly accessible using unsubstituted 2-benzothiazolinone as the starting material, as the bromine atom is integral to the molecular architecture of the target derivatives.

Antimicrobial Research Benzothiazole Derivatives Antiprotozoal

Comparative Commercial Availability and Purity Specifications of 6-Bromo-2-benzothiazolinone

6-Bromo-2-benzothiazolinone is widely available from multiple established chemical suppliers, including Sigma-Aldrich (assay 98%, mp 229–233 °C) , TCI Chemicals (>97.0% GC, mp 228–232 °C) , and Thermo Fisher Scientific (98%) . This multi-supplier availability contrasts with less common 6-substituted analogs (e.g., 6-iodo-2-benzothiazolinone or 6-fluoro-2-benzothiazolinone), which are not routinely stocked by major distributors and often require custom synthesis. The bromo derivative offers a favorable balance of synthetic utility (reactivity for cross-coupling) and commercial accessibility, reducing lead times and procurement uncertainty compared to rarer halogenated analogs.

Chemical Procurement Purity Specification Commercial Availability

6-Bromo-2-benzothiazolinone Analytical Characterization and Spectral Data for Identity Verification

Comprehensive spectral reference data for 6-bromo-2-benzothiazolinone are available through authoritative databases, including SDBS (National Institute of Advanced Industrial Science and Technology, Japan) [1] and SpectraBase [2]. SDBS provides validated ¹H NMR, ¹³C NMR, IR (Nujol and KBr disk), and mass spectra for this compound [1]. For procurement and quality control purposes, this facilitates unambiguous identity confirmation upon receipt and enables purity assessment against authenticated reference standards. For comparison, spectral data for less common analogs (e.g., 6-cyano-2-benzothiazolinone or 6-alkoxy derivatives) are not as comprehensively documented in open-access databases, potentially complicating analytical verification.

Analytical Chemistry Spectral Database Quality Control

6-Bromo-2-benzothiazolinone CAS 62266-82-4: Evidence-Backed Application Scenarios


Medicinal Chemistry: Modular Scaffold Diversification via Palladium-Catalyzed Cross-Coupling

Procure 6-Bromo-2-benzothiazolinone as an aryl bromide building block for Suzuki-Miyaura, Heck, or Buchwald-Hartwig cross-coupling reactions to generate structurally diverse benzothiazolone libraries for drug discovery programs. The 6-bromo substituent provides a reactive site for C-C or C-N bond formation that is absent in the unsubstituted parent compound . This approach reduces synthetic step count and enables rapid SAR exploration around the benzothiazolone core.

Agricultural Chemistry: Precursor for Photosynthesis Inhibitor Development

Utilize 6-Bromo-2-benzothiazolinone as a synthetic precursor for developing antialgal agents and photosynthesis inhibitors. QSAR studies on related benzothiazole series demonstrate that 6-position substitution influences inhibitory activity in Chlorella vulgaris and spinach chloroplast assays [1]. The compound serves as the starting scaffold for generating 3-substituted derivatives with documented plant growth regulating and antialgal properties [2].

Antimicrobial Research: Synthesis of Benzothiazolylaminomethyl Hybrid Derivatives

Employ 6-Bromo-2-benzothiazolinone in the synthesis of 3-(2-alkylthio-6-benzothiazolylaminomethyl)-6-bromo-2-benzothiazolinones, a compound class with documented antifungal, antialgal, and antiprotozoal activities [3]. The 6-bromo functionality is integral to the molecular architecture of these hybrid derivatives, and the synthetic route is established in the peer-reviewed literature with varying alkylthio substituents (methyl to n-nonyl, isopropyl, allyl, cyclopentyl, and benzyl) [4].

Analytical Chemistry: Metal Ion Detection and Quality Control Reference Standard

Procure 6-Bromo-2-benzothiazolinone for use as a reagent in analytical chemistry applications, including the detection and quantification of metal ions in environmental samples . The availability of validated reference spectral data (¹H NMR, ¹³C NMR, IR, MS) through SDBS [5] supports its use as a reference standard for identity verification and purity assessment in quality control laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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